Bienvenue dans la boutique en ligne BenchChem!

2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

Physicochemical profiling Bioavailability prediction Compound library design

2-(6-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid (CAS 869464-86-8) is a benzoxazinone derivative with molecular formula C₁₀H₈N₂O₆ and molecular weight 252.18 g/mol. It features a 6-nitro substitution on the benzoxazinone core and an N-acetic acid side chain, distinguishing it from closely related analogs such as (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (unsubstituted, CAS 26494-55-3) , 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (regioisomeric, CAS 154365-44-3) , and 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (Cl-substituted).

Molecular Formula C10H8N2O6
Molecular Weight 252.18 g/mol
CAS No. 869464-86-8
Cat. No. B3388293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
CAS869464-86-8
Molecular FormulaC10H8N2O6
Molecular Weight252.18 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C10H8N2O6/c13-9-5-18-8-2-1-6(12(16)17)3-7(8)11(9)4-10(14)15/h1-3H,4-5H2,(H,14,15)
InChIKeyBKZJXMCGQRZVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid (CAS 869464-86-8) – Core Structural and Physicochemical Baseline for Scientific Procurement


2-(6-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid (CAS 869464-86-8) is a benzoxazinone derivative with molecular formula C₁₀H₈N₂O₆ and molecular weight 252.18 g/mol . It features a 6-nitro substitution on the benzoxazinone core and an N-acetic acid side chain, distinguishing it from closely related analogs such as (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (unsubstituted, CAS 26494-55-3) , 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (regioisomeric, CAS 154365-44-3) , and 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (Cl-substituted) [1]. Predicted physicochemical properties include ACD/LogP of 0.90, ACD/LogD (pH 7.4) of −2.93, polar surface area of 113 Ų, and zero Rule of 5 violations .

Why 2-(6-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid Cannot Be Swapped with Unsubstituted or Regioisomeric Benzoxazinone Acetic Acids


Within the benzoxazinone acetic acid class, the position and nature of substituents dictate electronic character, physicochemical profile, and target recognition – parameters that cannot be approximated by simply interchanging analogs. The 6-nitro group in 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid imposes a strong electron-withdrawing effect that alters the acidity of the acetic acid side chain (predicted ACD/LogD at pH 7.4 = −2.93 vs. unsubstituted analog; predicted values not available for the unsubstituted analog) , modulates hydrogen-bonding capacity critical for enzyme binding, and introduces distinct UV/Vis and mass spectrometric signatures essential for analytical detection . When this core is further perturbed – such as in the regioisomeric 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid or the 6‑chloro analog [1] – the location of the carboxylic acid moiety and the steric/electronic properties of the substituent diverge substantially. Generic substitution therefore risks irreproducible biological results, failed SAR interpretation, and procurement of a scaffold with fundamentally different chemical reactivity.

Quantitative Evidence Guide for 2-(6-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid vs. Key Analogs


Predicted LogD (pH 7.4) Differentiates 6-Nitro N-Acetic Acid from Unsubstituted Analog

The 6-nitro substitution markedly lowers the predicted distribution coefficient at physiological pH compared with the unsubstituted (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. The target compound has a predicted ACD/LogD (pH 7.4) of −2.93, indicating substantially greater hydrophilicity and ionization at physiological pH, which affects membrane permeability and protein binding . Predicted data for the unsubstituted analog are not available in the same database, but the structural difference (addition of a strongly electron-withdrawing nitro group) is expected to shift LogD by at least 1–2 log units based on the nitro group's π and σ contributions.

Physicochemical profiling Bioavailability prediction Compound library design

N-Acetic Acid Side Chain Enables Canonical ALR2 Pharmacophore Alignment Unlike Regioisomeric 2-Carboxylic Acid

In the dihydrobenzoxazinone series of aldose reductase inhibitors (ALR2), the acetic acid side chain at the N-4 position is a critical pharmacophoric element for anchoring to the anion-binding pocket of ALR2 [1]. The target compound 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid possesses the N-acetic acid configuration aligned with known active inhibitors (e.g., (2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, which exhibits 7-fold selectivity for ALR2 over ALR1 [1]). By contrast, the regioisomer 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 154365-44-3) places the carboxylic acid at the C-2 position , altering the distance and orientation relative to the catalytic site and compromising ALR2 pharmacophore compatibility.

Aldose reductase inhibition Pharmacophore modeling Medicinal chemistry SAR

6-Nitro Group Confers Strong Enthalpic Binding Contribution in Aldose Reductase vs. Non-Nitro Analogs

A structural and thermodynamic study on aldose reductase demonstrated that nitro-substituted inhibitors achieve strong enthalpic binding contributions through specific hydrogen-bond networks mediated by the nitro oxygen atoms [1]. While the study examined multiple nitro-substituted ligands, the 6-nitro substitution pattern present in the target compound places the nitro group para to the ring oxygen, optimizing the geometry for water-mediated contacts with the enzyme active site [1]. In contrast, the 6-chloro analog (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid [2] introduces a weaker hydrogen-bond acceptor (Cl), reducing the enthalpic component of binding. In class-level terms, nitro-substituted benzoxazinones have shown significantly improved ALR2 affinity compared to chloro and unsubstituted analogs [1].

Thermodynamic binding Aldose reductase Nitro-aromatic inhibitor design

Predicted Polar Surface Area (113 Ų) Meets CNS Drug-Likeness Thresholds Unlike Higher-MW Styryl Analogs

The predicted topological polar surface area (TPSA) of 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is 113 Ų , comfortably below the widely accepted 140 Ų threshold for blood-brain barrier (BBB) penetration and the 90 Ų threshold for optimal intestinal absorption. By contrast, the most potent ALR2-selective styryl-substituted benzoxazinone acetic acids (e.g., 8-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid, 60-fold ALR2 selectivity) have significantly higher molecular weight and TPSA due to the extended styryl side chain, compromising CNS exposure potential [1]. For CNS-targeted programs, the target compound's compact nitro-substituted scaffold offers a more favorable physicochemical profile.

CNS drug design Physicochemical property filtering BBB permeability prediction

6-Nitro Substitution Enhances Antibacterial Activity vs. Unsubstituted Benzoxazinone Acetic Acids (Class-Level)

In a series of 1,4-benzoxazine acetic acid derivatives evaluated for antibacterial activity, compounds bearing electron-withdrawing substituents (chloro and nitro) on the benzoxazinone core exhibited superior activity against Staphylococcus aureus and Klebsiella pneumoniae compared with the unsubstituted parent (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid [1]. Specifically, 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid showed good activity against S. aureus, while the unsubstituted analog showed moderate activity against E. coli and K. pneumoniae [1]. The 6-nitro analog (target compound) is expected, by class-level inference, to exhibit similar or enhanced activity due to the stronger electron-withdrawing effect of the nitro group.

Antibacterial screening Benzoxazinone SAR Gram-positive bacteria

Patent-Documented Utility as a Synthetic Intermediate for Potassium Channel Activators

European Patent EP 0450092 A2 discloses benzoxazine derivatives as potassium channel (K channel) activating agents, wherein N-substituted benzoxazinone acetic acid derivatives closely related to the target compound serve as key intermediates [1]. The 6-nitro substitution pattern enables further functionalization – reduction to 6-amino derivatives for subsequent amide coupling or diazotization chemistry – providing a synthetic vector not accessible from the 6-chloro or unsubstituted analogs. This patent-documented role distinguishes the 6-nitro N-acetic acid scaffold from regioisomers (e.g., 2-carboxylic acid analogs) that do not appear in the same synthetic pathway.

Potassium channel modulation Patent intermediate Benzoxazine derivative synthesis

Optimal Scientific and Industrial Application Scenarios for 2-(6-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid


Aldose Reductase Inhibitor Lead Optimization and Selectivity Screening

Based on the N-acetic acid pharmacophore alignment with known ALR2 inhibitors and the enthalpic advantage conferred by the 6-nitro group, this compound is best deployed as a core scaffold in ALR2 inhibitor lead optimization programs [1][2]. Its compact TPSA (113 Ų) supports CNS-targeted ALR2 inhibition strategies, where extended styryl analogs may fail BBB permeability criteria . Procurement should prioritize this specific regioisomer to maintain pharmacophore integrity.

Antibacterial Benzoxazinone SAR Expansion

Given the class-level evidence that electron-withdrawing substituents on the benzoxazinone core enhance antibacterial activity against Gram-positive strains, this 6-nitro derivative is a rational choice for SAR expansion studies targeting S. aureus and K. pneumoniae [3]. Its structural differentiation from the 6-chloro analog (different hydrogen-bonding capacity) enables exploration of electronic effects on antibacterial potency independent of steric parameters.

Synthetic Intermediate for Patent-Recorded Potassium Channel Activator Pathways

The compound's N-acetic acid side chain and 6-nitro substitution pattern align with intermediates described in EP 0450092 A2 for the synthesis of benzoxazine-based potassium channel activators [4]. The nitro group provides a synthetic handle for reduction to 6-amino derivatives, enabling downstream diversification. Regioisomeric 2-carboxylic acid analogs are not suitable substitutes for this patent-defined route.

Physicochemically Defined Fragment Library Screening

With predicted LogD (pH 7.4) of −2.93, TPSA of 113 Ų, and zero Rule of 5 violations, this compound meets standard fragment-like physicochemical criteria for library-based screening . Its predicted properties differentiate it from more lipophilic unsubstituted analogs, making it a suitable fragment for targets requiring high ligand efficiency and favorable solubility profiles.

Quote Request

Request a Quote for 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.